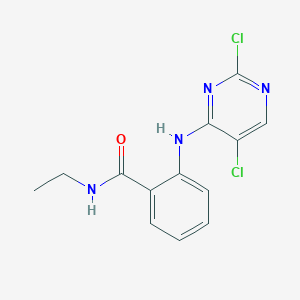
2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound, in particular, has garnered interest due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under specific conditions. One common method includes the use of nucleophilic substitution reactions where the chlorine atoms in the pyrimidine ring are replaced by the amino group . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and proteins involved in various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide include other pyrimidine derivatives such as:
2,4-dichloropyrimidine: Known for its use in the synthesis of medicinally important compounds.
2,5-dichloropyridine: Used in cross-coupling reactions to introduce aryl groups.
4-amino-2,6-dichloropyridine: Utilized in the synthesis of various organic compounds.
The uniqueness of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide lies in its specific substitution pattern and the presence of the ethylbenzamide group, which can impart distinct pharmacological properties compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C13H12Cl2N4O |
|---|---|
Peso molecular |
311.16 g/mol |
Nombre IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-ethylbenzamide |
InChI |
InChI=1S/C13H12Cl2N4O/c1-2-16-12(20)8-5-3-4-6-10(8)18-11-9(14)7-17-13(15)19-11/h3-7H,2H2,1H3,(H,16,20)(H,17,18,19) |
Clave InChI |
ALNPXJKDQKRBSU-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















